2-(4-Butoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO3 and a molecular weight of 321.37 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Scientific Research Applications
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, indicating a broad spectrum of activity .
Pharmacokinetics
It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity, suggesting a potential impact on bioavailability .
Result of Action
Some quinoline derivatives have been reported to exhibit anticancer activity, suggesting potential cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate cell signaling pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. The compound also interacts with DNA, causing changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its therapeutic potential in treating various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These effects are crucial for understanding its potential as a long-term therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects . Additionally, it can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization within cells is crucial for its interaction with target enzymes and DNA, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . The compound’s nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . This subcellular localization is essential for its role in regulating cellular processes and exerting its therapeutic effects .
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts. Another approach is the Gould-Jacobs reaction, which involves the condensation of an anthranilic acid derivative with a β-ketoester . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Comparison with Similar Compounds
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the butoxy group, which may affect its biological activity and solubility.
4-Hydroxyquinoline-2-carboxylic acid:
7-Chloroquinoline-4-carboxylic acid: The presence of a chlorine atom can enhance its antimicrobial properties.
The uniqueness of this compound lies in its butoxyphenyl group, which can modulate its chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHKVGOARDBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365609 | |
Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51842-70-7 | |
Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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